molecular formula C10H8N2O B2544073 (2Z)-3-Cyano-2-phenylprop-2-enamide CAS No. 302966-88-7

(2Z)-3-Cyano-2-phenylprop-2-enamide

Cat. No.: B2544073
CAS No.: 302966-88-7
M. Wt: 172.187
InChI Key: ACSIXTNLSYCMDY-TWGQIWQCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2Z)-3-Cyano-2-phenylprop-2-enamide is an organic compound characterized by the presence of a cyano group (-CN) and a phenyl group (-C6H5) attached to a prop-2-enamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-Cyano-2-phenylprop-2-enamide typically involves the reaction of a suitable nitrile with an appropriate amide under controlled conditions. One common method involves the use of a base-catalyzed reaction where the nitrile and amide are combined in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) at low temperatures to ensure the formation of the desired (2Z) isomer.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems and real-time monitoring can further enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-Cyano-2-phenylprop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group (-NH2), resulting in the formation of 2-phenylprop-2-enamide.

    Substitution: The cyano group can be substituted with other nucleophiles, leading to a variety of functionalized derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are often used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions, typically under basic or acidic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Reduced products like 2-phenylprop-2-enamide.

    Substitution: Functionalized derivatives with various substituents replacing the cyano group.

Scientific Research Applications

(2Z)-3-Cyano-2-phenylprop-2-enamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

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Properties

IUPAC Name

(Z)-3-cyano-2-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O/c11-7-6-9(10(12)13)8-4-2-1-3-5-8/h1-6H,(H2,12,13)/b9-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACSIXTNLSYCMDY-TWGQIWQCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=CC#N)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=C/C#N)/C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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